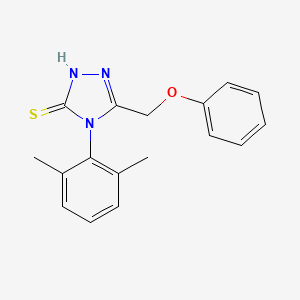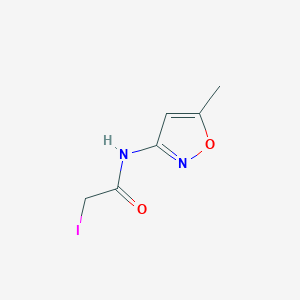
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate is a pyrylium salt with the chemical formula C17H11Cl2OClO4. Pyrylium salts are a class of organic compounds characterized by a six-membered aromatic ring containing an oxygen atom. These compounds are known for their excellent absorption, fluorescence, and electron transfer properties .
Preparation Methods
The synthesis of 2,6-Bis(4-chlorophenyl)pyrylium;perchlorate typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and oxidation, to form the pyrylium salt. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium oxides.
Reduction: Reduction reactions can convert the pyrylium salt into dihydropyrylium derivatives.
Scientific Research Applications
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, including pyridines and thiopyryliums.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-chlorophenyl)pyrylium;perchlorate involves its ability to absorb light and transfer electrons. The compound’s aromatic ring system allows it to absorb light at specific wavelengths, leading to the excitation of electrons. These excited electrons can then participate in various chemical reactions, such as electron transfer and energy transfer processes .
Comparison with Similar Compounds
2,6-Bis(4-chlorophenyl)pyrylium;perchlorate can be compared with other pyrylium salts, such as:
2,6-Bis(4-methoxyphenyl)pyrylium;perchlorate: This compound has similar fluorescence properties but different absorption characteristics due to the presence of methoxy groups.
2,6-Bis(4-tert-butylphenyl)pyrylium;perchlorate: This compound has bulkier substituents, affecting its solubility and reactivity.
2,6-Bis(4-pentylphenyl)pyrylium;perchlorate: This compound has longer alkyl chains, influencing its hydrophobicity and interaction with other molecules.
Properties
CAS No. |
55666-00-7 |
|---|---|
Molecular Formula |
C17H11Cl3O5 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)pyrylium;perchlorate |
InChI |
InChI=1S/C17H11Cl2O.ClHO4/c18-14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(19)11-7-13;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QIBUCZOGMXAINN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[O+]C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)


![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)


![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)
![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)
![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)

